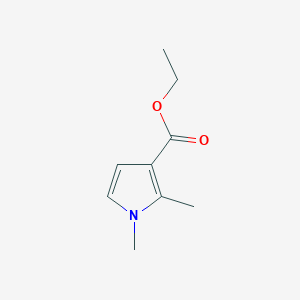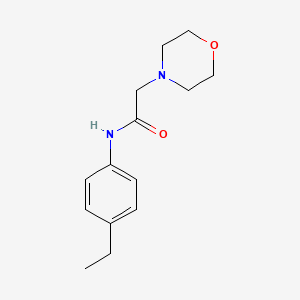
N-(4-ethylphenyl)-2-morpholinoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
Compounds structurally related to N-(4-ethylphenyl)-2-morpholinoacetamide demonstrate significant antifungal activity. For instance, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have shown fungicidal actions against Candida and Aspergillus species. The optimization of these derivatives for better plasmatic stability while maintaining their antifungal efficacy highlights their potential in treating fungal infections (Bardiot et al., 2015). Additionally, the synthesis and evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have indicated antimicrobial and hemolytic activity, suggesting their utility in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).
Pharmaceutical Development and Analgesic Properties
The development of pharmaceuticals often investigates the analgesic and anti-inflammatory properties of novel compounds. Research into derivatives of N-(4-ethylphenyl)-2-morpholinoacetamide has led to findings that some possess significant analgesic activity. For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101) was found to exhibit potent analgesic and anti-inflammatory effects in experimental animal models, surpassing the efficacy of many traditional anti-inflammatory drugs (Sato et al., 1981). This highlights the potential of morpholinoacetamide derivatives in creating new analgesic and anti-inflammatory medications.
Novel Drug Candidates and Therapeutic Agents
Research into morpholinoacetamide derivatives has also led to the identification of potential candidates for the treatment of inflammatory diseases. The pharmacological and toxicological screening of novel benzimidazole-morpholine derivatives revealed compounds with promising inhibitory potential on enzymes like COX-1 and COX-2, suggesting their suitability as multi-action therapeutic agents (Can et al., 2017). Similarly, the synthesis and pharmacological evaluation of new chemical entities based on paracetamol and their ibuprofen conjugates, incorporating morpholine modifications, showed superior analgesic and anti-inflammatory activities, indicating the potential for developing advanced pain management solutions (Ahmadi et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-12-3-5-13(6-4-12)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXLFVKFLCUWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-morpholinoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


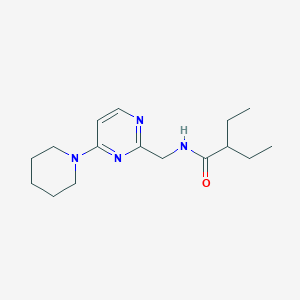

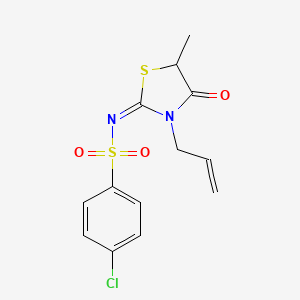
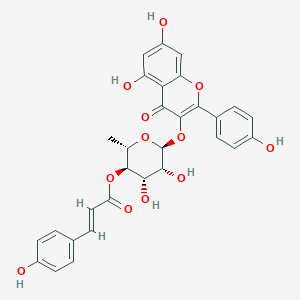
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)
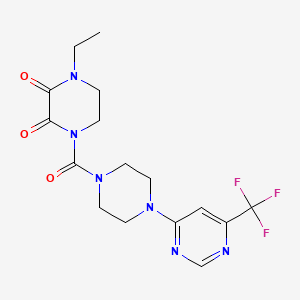
![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)
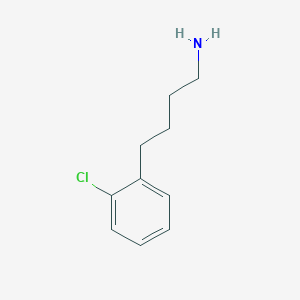
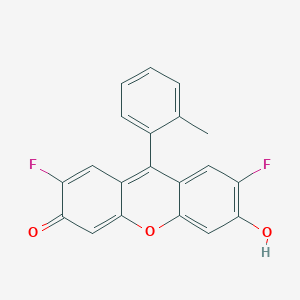
![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)
